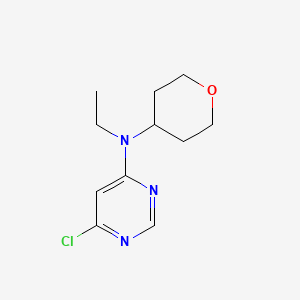

6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-ethyl-N-(oxan-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOLEIMARPVYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Pyrimidine Scaffold

The synthesis typically begins with 6-chloropyrimidin-4-amine or derivatives thereof, which provide the core pyrimidine ring bearing the reactive chloro substituent at the 6-position and an amino group at the 4-position. The amino group is the site for further substitution with ethyl and tetrahydro-2H-pyran-4-yl groups.

Nucleophilic Substitution and Amination

The preparation of the target compound involves nucleophilic substitution of the 4-amino group with ethyl and tetrahydro-2H-pyran-4-yl substituents. This can be achieved via:

- Stepwise alkylation : First, the introduction of the ethyl group by reaction with ethyl halides or ethylating agents under basic conditions.

- Subsequent amination : Coupling of the tetrahydro-2H-pyran-4-yl moiety via nucleophilic substitution using 4-(2-bromoethyl)tetrahydro-2H-pyran or related electrophiles.

Typical Reaction Conditions

- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for their ability to dissolve both organic and inorganic reagents.

- Bases like cesium carbonate (Cs2CO3) or sodium hydride (NaH) facilitate deprotonation of amines and promote nucleophilic substitution.

- Reaction temperatures range from room temperature to 100 °C , with extended reaction times (e.g., 16 hours) to ensure completion.

- Purification is often performed by extraction , washing , and preparative high-performance liquid chromatography (HPLC) to isolate the pure product.

Detailed Experimental Procedure Example

A representative synthetic route adapted from related pyrimidine derivatives is outlined below:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 6-Chloropyrimidin-4-amine + ethyl bromide, NaH, DMF, 0–25 °C, 5 h | Alkylation at the amino group to introduce N-ethyl substituent | High (typically >80%) |

| 2 | Intermediate + 4-(2-bromoethyl)tetrahydro-2H-pyran, Cs2CO3, DMSO, 100 °C, 16 h | Nucleophilic substitution to attach tetrahydro-2H-pyran-4-yl group | Moderate to high (70–90%) |

| 3 | Work-up: Extraction with ethyl acetate, washing with water/brine, drying over sodium sulfate | Isolation of crude product | — |

| 4 | Purification by preparative HPLC | Obtaining pure 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine | — |

This procedure aligns with methods used for analogous compounds involving tetrahydro-2H-pyran substitution on heterocyclic amines.

Analytical Data and Characterization

- Molecular Weight : Approximately 227.69 g/mol for related pyrimidine derivatives.

- NMR Spectroscopy : Characteristic signals for the pyrimidine ring protons, ethyl group (triplet and quartet), and tetrahydro-2H-pyran protons (multiplets in the 3.5–4.0 ppm region).

- Mass Spectrometry : Molecular ion peak consistent with the expected molecular formula.

- Purity : Confirmed by HPLC and elemental analysis.

Research Findings and Optimization

- The use of cesium carbonate as a base in DMSO has been shown to promote efficient substitution reactions on pyrimidine rings with alkyl halides bearing tetrahydro-2H-pyran moieties, yielding high purity products suitable for biological evaluation.

- Reaction temperature and time are critical; prolonged heating at 100 °C for 16 hours ensures complete conversion.

- The choice of solvent affects solubility and reaction kinetics; polar aprotic solvents like DMF and DMSO are preferred.

- Purification by preparative HPLC is essential to remove side products and unreacted starting materials, ensuring the compound's suitability for further applications.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Synthesis |

|---|---|---|

| Starting material | 6-Chloropyrimidin-4-amine | Core scaffold |

| Alkylating agent | Ethyl bromide or ethyl iodide | Introduces ethyl group |

| Amination agent | 4-(2-bromoethyl)tetrahydro-2H-pyran | Introduces tetrahydro-2H-pyran-4-yl group |

| Base | Sodium hydride or cesium carbonate | Facilitates nucleophilic substitution |

| Solvent | DMF, DMSO, or THF | Ensures solubility and reaction efficiency |

| Temperature | 0–25 °C (alkylation), 100 °C (amination) | Controls reaction rate |

| Reaction time | 5 h (alkylation), 16 h (amination) | Ensures completion |

| Purification | Extraction + preparative HPLC | Achieves high purity |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: This compound may serve as a lead structure for the development of new drugs, especially those targeting diseases related to nucleic acid metabolism.

Industry: In the chemical industry, it can be used as an intermediate in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism by which 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Using Tanimoto coefficient-based clustering (a measure of structural similarity), the following analogs share significant features with the target compound (Table 1):

Table 1: Structural Analogues and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| 6-Chloro-N-methylpyrimidin-4-amine | 65766-32-7 | 0.91 | Methyl instead of ethyl/pyran |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | 31058-83-0 | 0.86 | Dimethylamine group |

| 4-Amino-6-chloro-5-methylpyrimidine | 14394-56-0 | 0.84 | Methyl at position 5, no pyran |

| 6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine | 1111698-32-8 | 0.79* | Furan-methyl, 2-methylpyrimidine |

Key Observations :

- N-Alkyl vs. N-Aryl Groups: The ethyl and pyran substituents in the target compound confer distinct steric and electronic properties compared to methyl or aryl groups in analogs.

- Tetrahydro-2H-pyran-4-yl Group : This moiety is shared with PDE10A inhibitors (e.g., 6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine derivatives), where it enhances selectivity and metabolic stability .

A. Solubility and Stability :

Crystallographic and Conformational Analysis

- Dihedral Angles: Substituents on pyrimidine rings influence molecular conformation. For example, the (2-fluorophenyl)amino group in forms a dihedral angle of 12.8° with the pyrimidine core, optimizing hydrogen bonding. The target compound’s pyran group likely induces similar conformational rigidity, enhancing binding .

- Hydrogen Bonding: Unlike analogs with free amines (e.g., 4-Amino-6-chloro-5-methylpyrimidine), the target compound’s tertiary amine may limit hydrogen bonding but improve membrane permeability .

Biological Activity

6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H18ClN3O

- Molecular Weight : 255.74 g/mol

- CAS Number : 2098026-89-0

Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of specific enzyme pathways. Notably, inhibitors of Class I PI3-kinase enzymes have shown promise in treating various diseases, including cancer, by modulating cellular proliferation and survival pathways .

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of pyrimidine derivatives on various cancer cell lines. For instance, modifications to the pyrimidine structure can enhance activity against specific tumor types. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing biological activity .

Case Studies

-

Antitumor Activity :

A study highlighted that compounds with similar structures exhibited significant anti-tumor activity by inhibiting Class I PI3K enzymes, particularly isoforms such as PI3K-alpha. These findings suggest that this compound may have similar therapeutic potential . -

In Vitro Studies :

In vitro assays demonstrated that modifications in the pyrimidine scaffold could lead to increased potency against certain cancer cell lines, with effective concentrations (EC50) often in the low micromolar range. For example, compounds with specific substitutions showed EC50 values ranging from 0.025 μM to 0.577 μM, indicating a robust biological response .

Data Table: Biological Activity Summary

Q & A

Q. What advanced NMR techniques resolve signal overlap in complex analogs?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and distinguish N-ethyl/tetrahydropyran protons.

- DOSY : Differentiate isomers or aggregates based on diffusion coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.